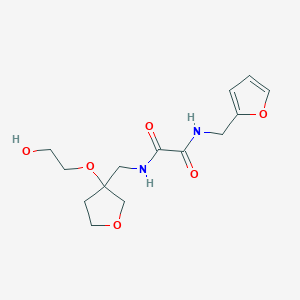

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- Furan-2-ylmethyl group: A heterocyclic aromatic moiety known for enhancing binding affinity in flavor and pharmaceutical compounds.

Below, we compare its hypothetical properties with structurally and functionally related analogs.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c17-4-7-22-14(3-6-20-10-14)9-16-13(19)12(18)15-8-11-2-1-5-21-11/h1-2,5,17H,3-4,6-10H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZDOIFLKXGPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NCC2=CC=CO2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with a suitable oxalyl chloride derivative under controlled conditions. The reaction is often performed in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, facilitated by bases such as triethylamine to neutralize hydrochloric acid byproducts.

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant antimicrobial activity. The furan moiety is known to enhance the interaction with microbial targets, potentially disrupting their cellular processes. Studies have shown that derivatives of furan can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Anti-inflammatory and Anticancer Activities

The compound is also being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and cancer cell proliferation. The presence of the oxalamide group is thought to enhance these effects by stabilizing the compound and improving its bioavailability .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory responses or cancer progression. The furan ring may facilitate binding to these targets, while the tetrahydrofuran moiety could enhance solubility and distribution within biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity, making it a promising candidate for further development. For instance, cytotoxicity assays conducted on various cell lines revealed that the compound maintains cell viability at concentrations exceeding 100 μM, indicating a favorable safety profile for therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes findings from various studies that have investigated the biological activity of related compounds:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Hydrophilic vs. Lipophilic Groups : The target compound’s hydroxyethoxy group may enhance aqueous solubility compared to lipophilic substituents in S336 (dimethoxybenzyl) or 1c (trifluoromethyl). This could favor oral bioavailability in therapeutic applications .

- Aromatic vs. Heterocyclic Moieties : The furan group in the target compound differs from pyridinyl (S336) or thiazol (Compound 15) rings. Furan’s electron-rich nature may alter receptor binding, particularly in taste or antimicrobial applications .

Metabolic and Stability Profiles

- S336 (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability of the oxalamide core . The target compound’s hydroxyethoxy group may undergo oxidative metabolism, unlike S336’s methoxy groups.

- Antiviral Oxalamides () : Derivatives with hydroxyethyl groups (e.g., Compound 15) show high purity (95% HPLC) and stereochemical stability. The target’s tetrahydrofuran-hydroxyethoxy chain may similarly resist enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.